6,6,9,9-Tetramethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one
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Overview
Description
6,6,9,9-Tetramethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one is an organic compound with the molecular formula C15H20O and a molecular weight of 216.326 g/mol This compound is part of the benzocycloheptene family, characterized by a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,9,9-Tetramethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylphenol with isobutyraldehyde in the presence of an acid catalyst to form the intermediate, which is then subjected to cyclization to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6,9,9-Tetramethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the aliphatic side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
6,6,9,9-Tetramethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6,9,9-Tetramethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-, ®-: Another member of the benzocycloheptene family with similar structural features.
2,5β,9,9-Tetramethyl-6,7,8,9-tetrahydro-5H-benzocycloheptene: Shares the core structure but differs in the position and nature of substituents.
Uniqueness
6,6,9,9-Tetramethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one is unique due to its specific substitution pattern and the presence of four methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other benzocycloheptene derivatives.
Properties
CAS No. |
2844-11-3 |
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Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
6,6,9,9-tetramethyl-7,8-dihydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C15H20O/c1-14(2)9-10-15(3,4)13(16)11-7-5-6-8-12(11)14/h5-8H,9-10H2,1-4H3 |
InChI Key |
ASWUSCKQFIURRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C(=O)C2=CC=CC=C21)(C)C)C |
Origin of Product |
United States |
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